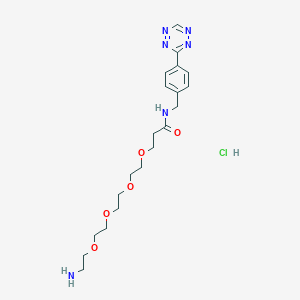

Tetrazine-PEG4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H31ClN6O5 |

|---|---|

Molecular Weight |

470.9 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |

InChI |

InChI=1S/C20H30N6O5.ClH/c21-6-8-29-10-12-31-14-13-30-11-9-28-7-5-19(27)22-15-17-1-3-18(4-2-17)20-25-23-16-24-26-20;/h1-4,16H,5-15,21H2,(H,22,27);1H |

InChI Key |

MZMSXPAYFMWVQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |

Origin of Product |

United States |

Amide Bond Formation:an Alternative and Widely Used Method Involves Forming a Stable Amide Bond. This Requires a Tetrazine Precursor Functionalized with a Carboxylic Acid Group and a Peg Linker with a Terminal Amine. the Coupling is a Standard Peptide Like Condensation Reaction, Typically Facilitated by Carbodiimide Reagents Such As 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc in Conjunction with an Additive Like N Hydroxysuccinimide Nhs or Hydroxybenzotriazole Hobt to Improve Efficiency and Minimize Side Reactions.researchgate.netthis Approach is Highly Versatile As It Leverages the Robust and Well Characterized Chemistry of Amide Bond Formation.

Multi-Step Reaction Schemes for Tetrazine-PEG4-amine Hydrochloride

The complete synthesis of the target compound is a sequential process that combines the formation of the core heterocycle with the linker attachment and final deprotection steps.

Detailed Synthesis Pathways

A representative synthetic pathway to this compound can be generalized as follows, typically employing an amide coupling strategy for its reliability:

Step 1: Synthesis of a Carboxy-Functionalized Tetrazine Precursor. An unsymmetrical tetrazine is prepared, often starting from two different nitrile compounds using a "Pinner-like" reaction. For example, a nitrile bearing a protected carboxyl group (e.g., a methyl ester) and a simple nitrile (e.g., acetonitrile) are reacted with hydrazine (B178648) in the presence of a catalyst, followed by oxidation (e.g., with NaNO₂), to yield a methyl-tetrazine-ester. The ester is then hydrolyzed to the corresponding carboxylic acid, yielding a key intermediate like 6-methyl-1,2,4,5-tetrazine-3-carboxylic acid.

Step 2: Preparation of the Amine-PEG4 Linker. As described in section 2.2.1, a mono-Boc-protected amino-PEG4 linker (Boc-NH-PEG4-amine) is synthesized from tetraethylene glycol.

Step 3: Amide Coupling. The tetrazine-carboxylic acid from Step 1 is coupled with the Boc-protected PEG4-amine from Step 2 using standard amide coupling reagents (e.g., EDC/NHS). This reaction forms the complete, protected backbone of the target molecule: Boc-NH-PEG4-Tetrazine.

Step 4: Deprotection and Salt Formation. The Boc protecting group is removed from the terminal amine under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane. To yield the final product as a stable, water-soluble salt, the resulting free amine is treated with hydrochloric acid to form this compound. nih.gov

Table 1: Generalized Synthetic Pathway

| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Purpose |

|---|

Innovative Synthetic Approaches and Process Intensification

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient processes. For a specialized reagent like this compound, this involves adopting novel synthetic strategies that offer significant advantages over conventional batch processing.

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for producing complex molecules with high selectivity under mild conditions. While its application to the synthesis of the tetrazine core itself is not widely reported due to the often harsh conditions and non-aqueous solvents that can denature enzymes, it presents a viable option for other steps in the synthesis of this compound.

Potential Enzymatic Applications:

Amide Bond Formation: An enzyme, such as a lipase (B570770) or a protease, could potentially be used to catalyze the formation of an amide bond between a tetrazine-carboxylic acid precursor and an amine-terminated PEG linker (H₂N-PEG4-NH₂). This would proceed under mild, aqueous conditions, reducing the need for harsh coupling agents.

Regioselective Protection/Deprotection: Enzymes could be employed for the selective protection or deprotection of functional groups on the PEG linker, ensuring correct orientation of the tetrazine and amine moieties.

Challenges and Considerations:

Enzyme Stability: The stability of enzymes in the presence of organic solvents required to dissolve tetrazine precursors is a significant hurdle.

Substrate Specificity: Identifying or engineering an enzyme that accepts a modified tetrazine or PEG molecule as a substrate is a primary challenge.

Process Integration: Integrating an enzymatic step with traditional organic synthesis steps requires careful optimization of reaction conditions (pH, temperature, solvent) to ensure compatibility.

While the direct enzymatic synthesis of the tetrazine ring is not yet established, the use of enzymes in the PEGylation and final assembly stages of the linker molecule holds promise for creating a more sustainable and efficient process.

Flow chemistry, or continuous flow processing, offers substantial improvements in safety, efficiency, and scalability compared to traditional batch synthesis. researchgate.net The synthesis of tetrazines, which can involve hazardous intermediates like hydrazine and exothermic reactions, is an ideal candidate for this technology. nih.gov

A hypothetical continuous flow synthesis of this compound could involve:

Tetrazine Ring Formation: A microreactor could be used for the Lewis acid-catalyzed reaction of a nitrile precursor with hydrazine to form the tetrazine ring. nih.gov The small reactor volume and high surface-area-to-volume ratio allow for precise control of temperature and reaction time, minimizing the risk of runaway reactions and improving product consistency.

PEG Linker Attachment: The output from the first reactor could be fed directly into a second flow module where the tetrazine precursor is conjugated to the PEG4-amine backbone.

In-line Purification: Continuous purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into the flow path to isolate the final product, reducing manual handling and process time.

The use of size exclusion reaction chromatography (SERC) represents another advanced approach, where the reaction and separation occur simultaneously within a chromatography column. lu.se In this scenario, the larger, PEGylated product moves through the column at a different rate than the smaller reactants, effectively separating the product as it is formed. lu.se

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrazine Production

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents (e.g., hydrazine) and exotherms in large volumes. | Enhanced safety due to small reaction volumes, superior heat control, and containment. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, ensuring uniform temperature and concentration profiles. researchgate.net |

| Scalability | Complex and non-linear; often requires re-optimization of the process. | Simpler scale-up by running the system for longer periods ("scaling out"). |

| Process Control | Manual or semi-automated control over bulk parameters. | Fully automated, precise control over residence time, temperature, and stoichiometry. researchgate.net |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. researchgate.net |

Green chemistry principles are increasingly important in the synthesis of fine chemicals. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Key sustainable approaches applicable to the synthesis of this compound include:

Atom Economy: Utilizing modern synthetic methods, such as one-pot reactions catalyzed by Lewis acids, improves atom economy by incorporating more reactant atoms into the final product and reducing byproducts compared to classical routes like the Pinner synthesis. nih.gov

Catalysis: Employing catalytic amounts of reagents (e.g., nickel or zinc salts) instead of stoichiometric ones minimizes waste. nih.gov Developing recyclable, solid-supported catalysts could further enhance sustainability.

Solvent Choice: Replacing hazardous chlorinated solvents with greener alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether) or minimizing solvent use through intensified processes like flow chemistry is a key objective.

Process Intensification: As discussed, flow chemistry reduces energy consumption, solvent volume, and waste generation, making it an inherently more sustainable technology. researchgate.net

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Tetrazine-PEG4-Amine Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste from the outset. |

| Atom Economy | Using cycloaddition and one-pot reactions that maximize the incorporation of starting materials. nih.gov |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents; using flow chemistry to safely handle necessary but hazardous materials. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible; using flow reactors for efficient heat transfer. researchgate.net |

| Catalysis | Preferring catalytic reagents over stoichiometric ones to reduce waste. nih.gov |

Mechanistic Principles and Kinetic Profiles of Tetrazine Peg4 Amine Hydrochloride Reactivity

Fundamental Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction is a powerful cycloaddition that serves as the primary mode of reactivity for tetrazine compounds. This reaction is distinguished from the classical Diels-Alder reaction by its reversed electronic demands, involving an electron-deficient diene and an electron-rich dienophile.

Electronic Structure and Reactivity of the Tetrazine Core

The 1,2,4,5-tetrazine (B1199680) ring is an aromatic, six-membered heterocycle containing four nitrogen atoms. This high nitrogen content renders the ring electron-deficient, which is the key to its high reactivity in IEDDA reactions. The electron-withdrawing nature of the nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. A lower LUMO energy facilitates a more rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of a suitable dienophile. The reactivity of the tetrazine core can be further modulated by the substituents attached to the ring. Electron-withdrawing groups can enhance the reaction rate by further lowering the LUMO energy, while electron-donating groups can have the opposite effect.

Role of Dienophile Structure in Reaction Efficiency

The structure and electronic properties of the dienophile are critical determinants of the IEDDA reaction's efficiency. The most effective dienophiles are electron-rich, possessing high-energy HOMOs that lead to a smaller HOMO-LUMO energy gap with the tetrazine. Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN), are particularly reactive dienophiles. The ring strain in these molecules is released upon cycloaddition, providing a significant thermodynamic driving force for the reaction. The reaction kinetics generally follow the trend: strained dienophiles > terminal dienophiles > internal dienophiles.

Kinetic Studies of IEDDA Reactions Involving Tetrazine-PEG4-amine Hydrochloride

Kinetic studies provide quantitative insights into the speed and efficiency of the IEDDA reaction with this compound. These studies are crucial for optimizing reaction conditions in various applications.

Determination of Reaction Rates and Rate Constants

The IEDDA reaction between a tetrazine and a dienophile follows second-order kinetics, meaning the reaction rate is proportional to the concentration of both reactants. The reaction is characterized by a second-order rate constant (k₂), which is a measure of the intrinsic reactivity of the pairing. Reactions involving tetrazines and strained dienophiles are known for their exceptionally fast kinetics, with rate constants that can be several orders of magnitude higher than other bioorthogonal reactions.

Table 1: Representative Second-Order Rate Constants for IEDDA Reactions

| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|---|

| Alkyl-tetrazine | trans-cyclooctene (B1233481) (TCO) | Water/Acetonitrile (9:1) | 3.3 x 10³ |

| Phenyl-tetrazine | trans-cyclooctene (TCO) | Acetonitrile | 1.3 x 10⁴ |

Influence of Solvent Environment and pH on Reaction Kinetics

The solvent can have a significant impact on the kinetics of the IEDDA reaction. Polar protic solvents, particularly water, often accelerate the reaction through the hydrophobic effect, which drives the nonpolar reactants together. The pH of the medium can also influence the reaction rate, primarily by affecting the stability of the tetrazine ring and the protonation state of the reactants. While many tetrazine-based IEDDA reactions are efficient across a broad pH range, extreme pH values can lead to degradation of the tetrazine. The presence of the hydrophilic PEG4 linker in this compound generally improves its solubility and performance in aqueous buffers commonly used in biological studies.

Temperature Dependence and Activation Energy Analysis

The rate of the IEDDA reaction is temperature-dependent, as described by the Arrhenius equation. A key feature of the reaction between tetrazines and strained dienophiles is its remarkably low activation energy (Ea). This low energy barrier is a direct consequence of the favorable electronic and steric factors of the reaction. The low activation energy allows the reaction to proceed rapidly even at ambient or physiological temperatures, which is a critical advantage for its application in biological systems where high temperatures cannot be tolerated.

Table 2: Activation Parameters for a Typical Tetrazine-TCO Reaction

| Parameter | Typical Value Range |

|---|---|

| Activation Energy (Ea) | 30 - 40 kJ/mol |

Reaction Specificity and Bioorthogonality Considerations

A defining feature of the tetrazine ligation is its remarkable specificity and bioorthogonality, enabling its use within complex biological environments without interfering with native cellular processes. wikipedia.orgconju-probe.com

Orthogonality with Endogenous Biological Functionalities

The tetrazine and its strained alkene reaction partners are chemically inert to the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylates. sigmaaldrich.comconju-probe.com This lack of cross-reactivity ensures that the ligation occurs exclusively between the intended reaction partners, preventing off-target labeling of endogenous biomolecules. wikipedia.org The stability of the tetrazine moiety in aqueous media, particularly methyl-substituted tetrazines, further contributes to its bioorthogonality. nih.gov

Minimization of Side Reactions and Off-Target Interactions

While the tetrazine ligation is highly specific, potential side reactions can occur under certain conditions. For instance, highly reactive tetrazines can be susceptible to nucleophilic attack, and some strained alkenes may isomerize or react with thiols. researchgate.net However, the design of tetrazine derivatives, such as those with methyl substituents, enhances their stability and minimizes these unwanted interactions. nih.gov The reaction's rapid kinetics also outcompete potential side reactions, ensuring that the desired ligation is the predominant pathway. nih.gov

Thermodynamic Aspects of Product Formation

The formation of the dihydropyridazine (B8628806) product in the tetrazine ligation is a thermodynamically favorable process, driven by both enthalpic and entropic factors.

Enthalpy and Entropy Contributions to Reaction Favorability

Computational studies using density functional theory (DFT) have been employed to investigate the thermodynamics of the iEDDA reaction of tetrazines. nih.govnih.gov The reaction is characterized by a significant release of energy, resulting in a negative Gibbs free energy of activation (ΔG‡) and a large negative Gibbs free energy of reaction (ΔG). nih.govresearchgate.net

Table 1: Representative Kinetic Data for Tetrazine Reactions

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| Methyl-substituted tetrazine | trans-cyclooctene | ~1000 | Aqueous Media |

| Hydrogen-substituted tetrazine | trans-cyclooctene | up to 30,000 | Aqueous Media |

| 3,6-diphenyl-s-tetrazine | d-TCO | 520 | Methanol |

| Dipyridyltetrazine | Norbornene | 1.9 | Aqueous Buffer |

This table presents a selection of reported kinetic data to illustrate the range of reactivity and is not specific to this compound. nih.govnih.govresearchgate.netnih.gov

Equilibrium Dynamics and Reversibility

The tetrazine ligation is widely considered an irreversible reaction under biological conditions. sigmaaldrich.com The key to this irreversibility is the retro-Diels-Alder step, which results in the elimination of nitrogen gas. nih.gov The loss of this gaseous byproduct from the reaction mixture effectively prevents the reverse reaction from occurring, thus driving the equilibrium completely towards the formation of the stable dihydropyridazine product. This characteristic is highly advantageous for bioconjugation applications where stable linkages are desired.

Impact of the PEG4 Linker on Reaction Environment and Sterics

The polyethylene (B3416737) glycol (PEG) linker in this compound plays a crucial role in modulating the compound's properties and reactivity.

The primary function of the hydrophilic PEG4 linker is to enhance the aqueous solubility of the tetrazine moiety. conju-probe.comconju-probe.com This is particularly important for biological applications, which are typically conducted in aqueous buffers. nih.gov By improving solubility, the PEG4 linker ensures that the tetrazine is readily available for reaction in the biological milieu.

From a steric perspective, the effect of a substituent is its influence on a physical property or reaction rate due to the spatial requirements of that substituent. iupac.org While long PEG chains can sometimes create steric hindrance that may impede the approach of a reaction partner, the short, flexible PEG4 linker in this compound is generally considered to minimize such steric clashes. nih.govresearchgate.net This allows for efficient access of the dienophile to the reactive tetrazine core. The linker can also influence the local microenvironment of the reaction, potentially affecting solvent accessibility and the polarity around the reactive site. nih.gov The presence of the PEG chain can help to prevent aggregation of labeled proteins, further facilitating efficient conjugation. nih.gov

Solvation Effects and Microenvironment Influence

The chemical environment plays a critical role in modulating the reaction kinetics and utility of this compound. The polyethylene glycol (PEG) component of the molecule is central to its behavior in different solvents and microenvironments.

The four-unit PEG spacer (PEG4) is a hydrophilic chain that significantly enhances the solubility of the entire molecule in aqueous buffers. conju-probe.comconju-probe.combroadpharm.com This property is crucial for its application in biological systems, which are predominantly aqueous. The rate of tetrazine cycloadditions has been found to be solvent-dependent. rsc.org For instance, the iEDDA reaction between a tetrazine and TCO can exhibit second-order rate constants of approximately 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture, while rates in purely aqueous media with dienophiles like norbornenes are on the order of 1 M⁻¹s⁻¹. broadpharm.com The hydrochloride salt form of the compound further aids its stability and handling. medkoo.com

Beyond simple solubility, the microenvironment can be influenced by the products of the tetrazine ligation itself. Research on PEG hydrogels crosslinked via tetrazine-norbornene chemistry has revealed that the cycloaddition products can engage in secondary interactions. nih.gov These non-covalent interactions between the newly formed linkages contribute to significantly increased hydrogel storage modulus and enhanced resistance to hydrolysis compared to gels formed with other click chemistries. nih.gov This suggests that the local concentration and arrangement of reactants and products can create a microenvironment that alters the bulk properties of the resulting material.

Table 1: Influence of Solvation on this compound Properties

| Property | Influence of PEG4 Spacer | Solvent System Example | Impact on Reactivity |

| Solubility | Enhances solubility in aqueous media. conju-probe.comconju-probe.com | Water, DMSO, DMF, DCM broadpharm.com | Crucial for efficient conjugation in biological systems. conju-probe.com |

| Reaction Kinetics | Facilitates reactions in aqueous buffers. | 9:1 Methanol/Water | Rate constants are solvent-dependent. broadpharm.comrsc.org |

| Material Properties | Can induce secondary interactions post-reaction. nih.gov | Hydrogel Systems | Alters bulk material properties like storage modulus. nih.gov |

Steric Hindrance and Conformational Flexibility

The structural arrangement of this compound, particularly the PEG4 linker, is a key determinant of its reactivity, primarily through the interplay of steric hindrance and conformational flexibility.

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. In the context of bioconjugation, where this compound is often used to link large biomolecules, steric effects can be significant. The PEG4 spacer acts as a flexible linker that physically separates the reactive tetrazine moiety from the molecule to which the amine group is attached. This separation reduces steric hindrance, allowing for more effective and efficient interaction between the tetrazine and its dienophile partner.

The length of the PEG chain is a critical parameter. Studies comparing different PEG chain lengths have shown that:

A shorter PEG3 chain can lead to reduced solubility and increased steric hindrance compared to PEG4.

A longer PEG5 chain further enhances solubility, which can be beneficial for systemic applications.

Table 2: Impact of Molecular Structure on Reactivity

| Structural Feature | Role | Consequence for Reactivity |

| Tetrazine Ring | Electron-deficient diene. | Participates in rapid iEDDA reactions. conju-probe.com |

| PEG4 Linker | Flexible, hydrophilic spacer. | Reduces steric hindrance, increases aqueous solubility. conju-probe.com |

| Amine Group | Functional handle for conjugation. | Allows attachment to proteins, drugs, or other molecules. |

| Methyl Group | Stabilizing substituent on tetrazine. | Improves the overall stability of the compound. medkoo.com |

Advanced Applications of Tetrazine Peg4 Amine Hydrochloride in Bioorthogonal Systems

Strategies for Site-Specific Bioconjugation

The ability to precisely attach molecules to specific sites on biomolecules is crucial for understanding and manipulating biological systems. Tetrazine-PEG4-amine hydrochloride facilitates this site-specific bioconjugation, enabling the modification of proteins, nucleic acids, and even complex carbohydrates and lipids.

Protein Modification and Labeling Methodologies

The primary amine group of this compound can be readily coupled to various functional groups on a protein, such as carboxyl groups on aspartic and glutamic acid residues, or to the C-terminus. This initial conjugation step introduces the tetrazine moiety onto the protein. Subsequently, a second molecule, functionalized with a strained alkene like TCO, can be "clicked" onto the tetrazine-modified protein. This strategy allows for the precise attachment of a wide array of labels, including fluorescent dyes, radiotracers, or therapeutic agents. conju-probe.comadcreviews.com

This method has been instrumental in the development of antibody-drug conjugates (ADCs), where a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. medchemexpress.comdcchemicals.commedchemexpress.comruixibiotech.comfujifilm.com The hydrophilic PEG4 spacer in this compound enhances the solubility and biocompatibility of the resulting ADC. conju-probe.comconju-probe.comadcreviews.com

| Biomolecule | Labeling Strategy | Application |

| Antibody | Amine coupling of Tetrazine-PEG4-amine followed by iEDDA with a TCO-functionalized drug. | Targeted cancer therapy (Antibody-Drug Conjugates) |

| Protein | Genetic incorporation of unnatural amino acids with strained alkenes, followed by reaction with Tetrazine-PEG4-amine-labeled probes. | Cellular imaging and tracking |

Nucleic Acid Functionalization Techniques

The functionalization of nucleic acids (DNA and RNA) with specific labels is essential for a variety of applications, including genetic analysis, diagnostics, and therapeutic development. This compound can be used to introduce modifications to nucleic acids. For instance, the amine group can be attached to a modified nucleoside, which is then incorporated into a growing DNA or RNA strand during synthesis. This pre-functionalized nucleic acid can then be subjected to the iEDDA reaction with a TCO-containing probe. This allows for the attachment of various functionalities for applications such as in situ hybridization and cellular imaging. alfa-chemistry.comfrontiersin.org

| Biomolecule | Labeling Strategy | Application |

| DNA/RNA | Incorporation of amine-modified nucleosides followed by conjugation with Tetrazine-PEG4-amine and subsequent iEDDA. | Gene expression analysis, diagnostics |

| Oligonucleotides | Solid-phase synthesis with an amine-modified support, followed by reaction with Tetrazine-PEG4-amine and a TCO-labeled molecule. | Therapeutic antisense oligonucleotides |

Oligosaccharide and Lipid Conjugation Principles

The principles of bioconjugation using this compound extend to other important classes of biomolecules, including oligosaccharides and lipids. These molecules play critical roles in cell signaling, recognition, and membrane structure. By introducing an amine-reactive group onto an oligosaccharide or a lipid, it can be conjugated with this compound. The resulting tetrazine-functionalized molecule can then be used in iEDDA reactions to attach probes for imaging or to create complex biomolecular assemblies. This has been particularly useful in studying glycans on cell surfaces and in the development of targeted liposomal drug delivery systems. frontiersin.org

Molecular Imaging Probe Development via Bioorthogonal Click Chemistry

The development of molecular imaging probes allows for the non-invasive visualization of biological processes at the molecular level. nih.gove-century.us Bioorthogonal click chemistry with this compound has emerged as a powerful strategy for creating these probes, particularly for nuclear imaging and optical microscopy. frontiersin.org

Radiolabeling Methodologies for Nuclear Imaging Tracers

Nuclear imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), rely on the detection of radiation emitted from radiolabeled probes. The extremely fast kinetics of the iEDDA reaction make it ideal for radiolabeling, especially with short-lived radioisotopes. conju-probe.comconju-probe.comnih.gov

A common strategy involves a pretargeting approach. nih.govacs.orgnih.gov First, a biomolecule, such as an antibody, is modified with a TCO group and administered to the subject. After the antibody has accumulated at the target site and unbound antibody has cleared from circulation, a small, radiolabeled tetrazine probe is administered. This probe rapidly "clicks" with the TCO-modified antibody at the target site, providing a strong and specific signal for imaging. nih.gov This method significantly improves the target-to-background ratio and reduces the radiation dose to the patient compared to traditional methods. nih.govacs.org this compound can be readily conjugated to chelating agents that can hold a variety of radiometals used in PET and SPECT imaging. nih.gov

| Imaging Modality | Radiolabeling Strategy | Key Advantages |

| PET | Pretargeting with a TCO-labeled antibody followed by administration of a 18F or 64Cu-labeled tetrazine probe. | High target-to-background ratios, reduced radiation dose. nih.govacs.orgnih.gov |

| SPECT | Conjugation of Tetrazine-PEG4-amine to a chelator for SPECT radionuclides (e.g., 99mTc, 111In) and subsequent iEDDA reaction. | Versatile for a range of radionuclides. |

Fluorescent Labeling Approaches for Optical Microscopy

Fluorescent microscopy is a cornerstone of biological research, enabling the visualization of cellular structures and processes with high resolution. The iEDDA reaction with this compound provides a robust method for attaching fluorescent dyes to biomolecules for optical imaging. conju-probe.comconju-probe.comadcreviews.com

The amine group of the linker can be reacted with a fluorescent dye that has a compatible reactive group. The resulting fluorescent tetrazine probe can then be used to label TCO-modified biomolecules in cells or tissues. A significant advantage of the tetrazine ligation is that the tetrazine itself can act as a "turn-on" fluorescence quencher. illinois.edu This means that the fluorescent dye is initially non-fluorescent (or has very low fluorescence) when conjugated to the tetrazine. Upon reaction with a TCO-modified target, the tetrazine is consumed, and the fluorescence of the dye is restored, leading to a high signal-to-noise ratio. illinois.edu This fluorogenic response is highly desirable for live-cell imaging, as it minimizes background fluorescence. illinois.edu

| Application | Labeling Strategy | Key Features |

| Live-cell imaging | Labeling of TCO-modified cellular components with a fluorescent tetrazine probe. | "Turn-on" fluorescence for high signal-to-noise. illinois.edu |

| Super-resolution microscopy | Use of bright and photostable fluorescent dyes attached via Tetrazine-PEG4-amine for high-density labeling. | Enables imaging beyond the diffraction limit of light. |

Magnetic Resonance Imaging Contrast Agent Conjugation

The development of targeted and responsive Magnetic Resonance Imaging (MRI) contrast agents is a significant goal in diagnostic medicine. Paramagnetic contrast agents, most commonly gadolinium(III)-based chelates, enhance MRI signals in tissues where they accumulate. nih.gov this compound serves as a critical tool for conjugating these contrast agents to targeting moieties, such as antibodies or nanoparticles, thereby directing them to specific pathological sites.

The conjugation strategy typically involves modifying the targeting vector with a strained alkene, like trans-cyclooctene (B1233481) (TCO). Separately, the amine group of this compound is coupled to the paramagnetic chelate. The resulting tetrazine-functionalized contrast agent can then be introduced to the TCO-modified targeting vector, leading to a rapid and specific iEDDA reaction that forms a stable covalent bond. This modular approach allows for the pre-targeting of a tissue of interest with the modified vector, followed by the administration and rapid clearance of the smaller, tagged contrast agent, which then "clicks" to the target site. This method can potentially improve diagnostic accuracy by increasing the local concentration of the contrast agent at the disease location.

Targeted Delivery System Architectures

"Click-to-release" chemistry represents an innovative strategy for prodrug activation, where an inert drug molecule is activated at a specific location and time by a bioorthogonal reaction. researchgate.net The inverse electron demand Diels-Alder reaction between tetrazine and a dienophile is particularly well-suited for this application due to its speed and biocompatibility. nih.gov In this system, a drug is "caged" with a dienophile, such as a TCO derivative, rendering it inactive. This TCO-drug conjugate can be administered systemically.

The activation is triggered by the subsequent administration of a tetrazine-containing molecule. The reaction between the tetrazine and the TCO on the prodrug initiates a spontaneous elimination cascade, which cleaves the linker and releases the active drug. researchgate.netnih.gov this compound can be incorporated into targeting platforms, such as antibodies or nanoparticles, to localize the "activator" to the desired tissue, ensuring that drug release occurs preferentially at the target site. This approach has been explored for releasing potent cytotoxic agents like doxorubicin (B1662922) within tumor microenvironments, thereby minimizing systemic toxicity. researchgate.netrsc.org

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics designed to selectively deliver potent cytotoxic drugs to cancer cells. mdpi.com The linker connecting the antibody to the drug is a crucial component that influences the ADC's stability, efficacy, and toxicity. mdpi.comnih.gov this compound is utilized as a versatile ADC linker, enabling precise control over the conjugation process. medchemexpress.commedchemexpress.com

Nanoparticles are increasingly explored as carriers for targeted drug delivery, capable of encapsulating or being decorated with therapeutic and imaging agents. nih.govmdpi.com Surface functionalization is key to imparting targeting capabilities and controlling interactions with the biological environment. nih.govresearchgate.net this compound provides a robust method for modifying the surface of nanoparticles.

The primary amine of the linker can be covalently attached to the nanoparticle surface, which may possess functional groups like carboxylic acids, using standard coupling chemistry. This process results in nanoparticles displaying reactive tetrazine groups on their exterior. These tetrazine-functionalized nanoparticles can then be used in a modular fashion. For instance, they can be "clicked" to targeting ligands (e.g., antibodies, peptides) that have been modified with a dienophile like TCO, directing the nanoparticle to a specific cell type. nih.gov Alternatively, the nanoparticles can be loaded with a therapeutic payload and then reacted with a TCO-tagged drug or imaging agent. This bioorthogonal functionalization strategy is highly efficient and allows for the creation of multifunctional nanocarriers for combined therapy and diagnostics (theranostics). nih.gov

Materials Science and Engineering Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used in tissue engineering and drug delivery due to their high water content and tissue-like properties. nih.govnih.gov Tetrazine-based click chemistry offers a powerful method for fabricating hydrogels with precisely controlled properties. nih.gov

In this application, multi-arm PEG polymers are functionalized with either tetrazines or a reactive dienophile, such as norbornene. When solutions of these two complementary polymer components are mixed, the rapid and covalent cross-linking via the iEDDA reaction leads to the spontaneous formation of a stable hydrogel. nih.govnih.gov The amine group of this compound can be used to attach the tetrazine moiety to a polymer backbone. The speed of gelation can be tuned, and the process occurs under biocompatible conditions, allowing for the encapsulation of cells or sensitive biological molecules. nih.gov Research has shown that hydrogels formed via tetrazine-norbornene chemistry exhibit enhanced mechanical properties, such as increased storage modulus, compared to other cross-linking methods. researchgate.net This improvement is attributed to secondary interactions between the cycloaddition products, which add to the stability of the hydrogel network. nih.govresearchgate.net

Surface Modification of Biomaterials and Devices

The interface between a synthetic material and a biological environment is a critical determinant of biocompatibility and functionality. This compound offers a powerful method for tailoring these surfaces with bioactive molecules. A notable strategy involves the enzymatic polymerization of a catecholamine derivative of tetrazine to create a functional coating on various materials, including metals like titanium. nih.govnih.gov

In one such approach, a dopamine (B1211576) analog is first modified with this compound to create a DOPA-Tetrazine conjugate. nih.gov This conjugate can then be polymerized in the presence of the enzyme tyrosinase to form a stable, tetrazine-decorated coating on a substrate. nih.govnih.gov This coated surface is then ready for the bioorthogonal ligation of any TCO-modified molecule of interest, such as peptides, enzymes, or antibiotics. nih.govnih.gov

This method has been successfully employed to functionalize titanium surfaces, a material commonly used in medical implants. Research has shown that coating titanium with a tetrazine layer derived from a DOPA-Tet conjugate can inhibit the formation of bacterial biofilms, a major cause of implant failure. nih.gov Furthermore, subsequent grafting of cell-adhesive peptides, like cyclic RGDfK, onto the tetrazine-functionalized surface has been demonstrated to improve the adhesion, morphology, and cytoskeletal organization of fibroblast cells. nih.gov This highlights the potential of this compound in creating biomaterials that can actively promote tissue integration while resisting infection.

Table 1: Bioorthogonal Surface Modification of Titanium Discs nih.gov

| Surface Treatment | Functionalization | Observed Outcome |

| DOPA-Tetrazine Coating | None | Inhibition of Staphylococcus aureus biofilm formation. |

| DOPA-Tetrazine Coating | TCO-c(RGDfK) Peptide | Improved fibroblast cell adhesion and morphology. |

| DOPA-Tetrazine Coating | TCO-Vancomycin | Inhibition of planktonic S. aureus growth. |

Polymer Synthesis and Network Construction

The unique properties of this compound also lend themselves to the synthesis of advanced polymeric materials and networks. The heterobifunctional nature of this compound allows it to act as a crucial cross-linking agent or as a point of functionalization within a polymer chain. While direct studies focusing solely on this compound for polymer synthesis are specific, the principles are well-established within the broader context of tetrazine-PEG linkers in polymer chemistry.

For instance, the amine group on this compound can be reacted with monomers or polymer backbones containing complementary functional groups, such as carboxylic acids or activated esters, to incorporate the tetrazine moiety into the polymer structure. These tetrazine-functionalized polymers can then be cross-linked by adding a molecule containing at least two TCO groups. This bioorthogonal cross-linking reaction is highly efficient and can occur under mild, aqueous conditions, making it ideal for the formation of hydrogels for biomedical applications.

The resulting polymer networks can exhibit stimuli-responsive behavior. For example, if the polymer backbone contains pH-sensitive or temperature-responsive units, the swelling and mechanical properties of the hydrogel can be tuned by changing the environmental conditions. The PEG4 spacer in this compound contributes to the hydrophilicity and biocompatibility of the resulting polymer network, which is crucial for applications such as drug delivery and tissue engineering.

Biosensing and Diagnostics Platforms

The high specificity and rapid kinetics of the tetrazine-TCO ligation are ideal for the development of sensitive and robust biosensing and diagnostic platforms. This compound serves as a fundamental building block in the construction of these systems.

Enzyme Activity Monitoring Systems

A key application of this compound in biosensing is in the creation of systems for monitoring enzyme activity. One innovative approach involves the immobilization of enzymes onto a surface in a controlled manner, which can then be used to detect the presence of their substrates.

Building on the surface modification techniques described earlier, a surface can be coated with a tetrazine-rich layer derived from a DOPA-Tetrazine conjugate. nih.gov Subsequently, TCO-modified enzymes can be specifically attached to this surface via the bioorthogonal tetrazine-TCO reaction. nih.gov This method has been used to immobilize enzymes such as alkaline phosphatase, glucose oxidase (GOx), and horseradish peroxidase (HRP) while retaining their catalytic activity. nih.govnih.gov

For example, a surface co-functionalized with GOx-TCO and HRP-TCO can be used to detect glucose. In the presence of glucose, GOx catalyzes its oxidation, producing hydrogen peroxide. The HRP then uses this hydrogen peroxide to oxidize a chromogenic substrate, resulting in a color change that can be quantified. nih.gov The ability to create such multi-enzyme systems on a surface opens up possibilities for developing sophisticated biosensors for a wide range of analytes.

Table 2: Enzyme Immobilization and Activity Confirmation nih.govnih.gov

| Immobilized Enzyme (TCO-modified) | Detection Method | Result |

| Alkaline Phosphatase | Colorimetric assay | Maintained biocatalytic activity. |

| Glucose Oxidase & Horseradish Peroxidase | Colorimetric assay with ABTS/glucose | Color change observed, confirming co-immobilization and activity. |

Cell Surface Labeling and Tracking Technologies

Understanding the dynamics of cell surface proteins and tracking cell behavior is fundamental to cell biology and disease research. This compound facilitates the development of powerful tools for cell surface labeling and tracking. The general strategy involves a two-step "pre-targeting" approach.

First, the cell surface is metabolically or immunologically labeled with a TCO group. For instance, cells can be treated with a TCO-modified sugar that is incorporated into cell surface glycans. Alternatively, a TCO-conjugated antibody that binds to a specific cell surface receptor can be used.

In the second step, a fluorescent probe functionalized with a tetrazine is added. This can be achieved by conjugating a fluorophore to the amine group of this compound. The tetrazine-fluorophore conjugate will then rapidly and specifically react with the TCO groups on the cell surface, effectively "painting" the cells with fluorescence. frontiersin.org The hydrophilic PEG4 spacer helps to improve the solubility and reduce non-specific binding of the probe.

This method allows for the highly specific and efficient labeling of live cells for fluorescence microscopy and flow cytometry. The rapid kinetics of the tetrazine-TCO ligation minimize the time required for labeling, which is crucial for studying dynamic cellular processes.

In Vitro Diagnostic Assay Development

The development of sensitive and reliable in vitro diagnostic assays is crucial for early disease detection and monitoring. This compound has been instrumental in enhancing the performance of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA).

A key limitation of traditional ELISA is the random orientation and potential denaturation of antibodies when they are passively adsorbed onto microtiter plates. By using bioorthogonal chemistry, a more controlled and efficient immobilization of antibodies can be achieved.

In one study, microtiter plates were functionalized with tetrazine groups. This was done either by chemically modifying aminated plates or by coating the plates with a tetrazine-conjugated bovine serum albumin (Tz-BSA). nih.govnih.gov Capture antibodies were separately modified with TCO groups. When the TCO-antibodies were added to the tetrazine-functionalized plates, they became covalently and site-specifically immobilized through the tetrazine-TCO reaction. nih.govnih.gov

This covalent immobilization strategy led to a significant improvement in the sensitivity of the ELISA. For the detection of a c-myc-tagged protein, the sensitivity was increased by approximately 10-fold on the tetrazine surfaces compared to standard plates. nih.gov In an ELISA for carcinoembryonic antigen (CEA), a clinically relevant biomarker, the use of Tz-BSA coated plates resulted in a 12-fold increase in detection sensitivity. nih.gov These findings demonstrate the power of this compound in creating next-generation diagnostic platforms with enhanced performance.

Table 3: Improved ELISA Sensitivity with Tetrazine-TCO Immobilization nih.gov

| Analyte | Surface Modification | Fold Increase in Sensitivity (vs. Standard Surface) |

| c-myc-GST-IL8h | Tetrazine-functionalized aminated plate | ~11-fold |

| c-myc-GST-IL8h | Tz-BSA coated plate | ~14-fold |

| Carcinoembryonic Antigen (CEA) | Tz-BSA coated plate | 12-fold |

Computational and Theoretical Investigations of Tetrazine Peg4 Amine Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanics forms the basis for a detailed analysis of the electronic structure of Tetrazine-PEG4-amine hydrochloride, which is fundamental to understanding its chemical reactivity. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to investigate the reaction pathways of tetrazine derivatives. nih.gov These calculations provide a rationale for the experimentally observed reactivity of tetrazines and are essential for predicting the performance of new molecular designs. rsc.orgnih.gov

The reactivity of tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions is effectively explained by Frontier Molecular Orbital (FMO) theory. nih.govfiveable.mewikipedia.org This theory posits that the reaction rate is governed by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile (e.g., a strained alkene) and the lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine ring). researchgate.neteur.nl For a rapid reaction, a small energy gap between these two orbitals is required. nih.govresearchgate.neteur.nl

In the IEDDA reaction, the tetrazine acts as the electron-poor component. rsc.org Introducing electron-withdrawing groups onto the tetrazine ring lowers the energy of its LUMO, decreasing the HOMO-LUMO gap and enhancing the reaction rate. eur.nlrsc.orgnih.gov Computational studies have shown a linear correlation between the calculated energy of the tetrazine's LUMO (and sometimes LUMO+1) and the activation energy for the IEDDA reaction. researchgate.netnih.gov This relationship allows for the computational screening of novel tetrazine derivatives to identify candidates with optimal reactivity. rsc.orgnih.gov

| Tetrazine Substituent | LUMO Energy (eV) | LUMO+1 Energy (eV) | Calculated Activation Energy (kJ/mol) | Predicted Reactivity |

|---|---|---|---|---|

| -H | -1.5 | -0.8 | 65.0 | Moderate |

| -CH3 | -1.3 | -0.6 | 68.5 | Low |

| -Cl | -2.2 | -1.4 | 51.9 | High |

| -SO2Me | -2.8 | -1.2 | 30.3 | Very High |

Data is illustrative, based on trends reported in computational studies. researchgate.netrsc.orgnih.gov The activation energies are for the reaction with trans-cyclooctene (B1233481) (TCO).

To fully understand a chemical reaction, it is essential to characterize its transition state—the highest energy point along the reaction pathway. researchgate.net QM calculations are used to locate the precise geometry of the transition state and to calculate its energy, which corresponds to the activation energy of the reaction. nih.govresearchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

For the IEDDA reaction of tetrazines, computational models like the distortion/interaction model are employed to decompose the activation barrier into its constituent parts. researchgate.netrsc.org This analysis separates the energy required to distort the reactants into their transition state geometries from the stabilizing interaction energy gained from orbital overlap and electrostatic interactions. rsc.org Such studies have revealed that the exceptional reactivity of tetrazines can be attributed to both a low distortion energy and a strong, favorable interaction energy in the transition state. nih.gov In some cases, unexpected reactivity is driven by secondary orbital interactions or differences in Pauli repulsion that are not captured by FMO theory alone. researchgate.netnih.gov

| Tetrazine Derivative | Computational Method | Activation Free Energy (kcal/mol) |

|---|---|---|

| 3,6-diphenyl-1,2,4,5-tetrazine (Ph2Tz) | M06-2X/6-311+G(d,p) | 14.8 |

| 3,6-dimethyl-1,2,4,5-tetrazine (Me2Tz) | M06-2X/6-311+G(d,p) | 17.0 |

| 1,2,4,5-tetrazine (B1199680) (Tz) | M06-2X/6-311+G(d,p) | 12.3 |

Data adapted from computational studies on tetrazine reactivity. researchgate.net

A key application of computational chemistry is the prediction of reactivity for novel compounds. rsc.org For this compound, QM calculations can predict how the amine-PEG4 substituent influences the electronic properties of the tetrazine core and, consequently, its reaction kinetics. acs.org By systematically studying various substituted tetrazines, computational models have established clear structure-reactivity relationships. acs.org For example, it is well-established that electron-donating groups, like the methyl group in some tetrazines, decrease reactivity, while electron-withdrawing groups enhance it. nih.gov

These predictive capabilities are invaluable for the rational design of bioorthogonal probes. acs.org For instance, computational screening can identify tetrazine derivatives with high reaction rates while maintaining stability against undesired side reactions with biological nucleophiles. rsc.org Synergistic studies combining computational predictions with experimental kinetic measurements have validated these theoretical models, showing a strong correlation between calculated activation energies and measured second-order rate constants. acs.org

| Substituent Position | Substituent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 4 | -H | ~75,000 |

| 4 | -F | ~130,000 |

| 4 | -OH | ~20,000 |

| 5 | -F | ~110,000 |

| 6 | -F | ~80,000 |

| 6 | -OH | ~25,000 |

Data adapted from a synergistic experimental and computational investigation. acs.org The position refers to substitution on a 3-fluorophenyl-1,2,4,5-tetrazine core.

Molecular Dynamics (MD) Simulations for Conformational Analysis

The PEG4 linker in this compound is not a rigid rod but a flexible chain that can adopt a multitude of shapes, or conformations. nih.gov MD simulations can map this "conformational ensemble" by sampling the molecule's structure over nanoseconds or microseconds. ntnu.no These simulations show that the PEG linker can exist in various states, from compact, globular shapes to more open and extended conformations. nih.gov

The specific conformation can be influenced by interactions with the solvent and the terminal functional groups. nih.gov For this compound, the terminal amine group can form hydrogen bonds with the ether oxygens of the PEG chain or with surrounding water molecules, influencing the conformational preferences. Classical MD simulations have been used to compare interactions between unreacted PEG-tetrazine molecules and their cycloaddition products, revealing how changes in the tetrazine core can affect intermolecular forces and assembly. nih.gov

The PEG linker is characterized by its flexibility, which is a key attribute for many of its applications in bioconjugation. broadpharm.com MD simulations can quantify this flexibility by analyzing parameters such as the radius of gyration (a measure of compactness) and the end-to-end distance of the PEG4 chain over the course of the simulation. nih.gov The dynamics of the PEG linker are important as they can affect the accessibility of the tetrazine moiety for reaction and influence the pharmacokinetic properties of the molecule when conjugated to a larger entity. broadpharm.comnih.gov

| Property | Description | Significance for Tetrazine-PEG4-amine |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Indicates how much space the linker occupies and its general shape (globular vs. extended). |

| End-to-End Distance | The distance between the tetrazine moiety and the terminal amine group. | Describes the extension of the linker, affecting the reach and accessibility of the functional groups. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Relates to solubility and how the tetrazine and amine groups are shielded or exposed. |

| Torsional Angle Distribution | The distribution of dihedral angles along the PEG backbone (C-C-O-C). | Reveals the local flexibility and preferred orientations of the ether units. |

Solvation Effects and Ligand-Binding Pocket Interactions

The environment surrounding the this compound molecule profoundly influences its stability and reactivity. The PEG4 linker is specifically incorporated to improve solubility in aqueous environments, a critical feature for biological applications. broadpharm.commedkoo.com However, the interaction of the core tetrazine ring with its surroundings, whether bulk solvent or a constrained protein binding pocket, is a key determinant of its bioorthogonal performance.

Computational models have shown that the stability of tetrazines in aqueous media can be limited. This is particularly true for derivatives bearing strong electron-withdrawing groups, which, while increasing reactivity, also enhance susceptibility to nucleophilic attack and subsequent degradation. researchgate.net The design of this compound often involves a balance; for instance, using a methyl group as the second substituent on the tetrazine ring improves stability compared to more electron-withdrawing options. broadpharm.commedkoo.com

Within the confined space of a ligand-binding pocket, interactions can be more complex. The polarity, hydrogen bonding capacity, and steric constraints of the pocket can affect the conformation and electronic properties of the tetrazine moiety. Solvation models in computational studies, such as Polarizable Continuum Models (PCM), are used to approximate these environmental effects. However, explicit solvent molecules or key amino acid residues from a binding pocket are often included in higher-level calculations to capture specific interactions, such as hydrogen bonds, which might influence the tetrazine's reactivity and stability.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving tetrazines. rsc.org It provides a robust framework for calculating the electronic structure and energies of molecules, transition states, and reaction products. nih.govresearchgate.net For this compound, DFT studies focus primarily on its signature reaction: the inverse electron demand Diels-Alder (IEDDA) cycloaddition. nih.gov

The IEDDA reaction is a domino process that begins with a [4+2] cycloaddition between the electron-poor tetrazine (the diene) and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene, TCO). nih.govresearchgate.net This is typically the rate-determining step. nih.gov The reaction forms a highly unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, extruding molecular nitrogen (N₂) to yield a stable dihydropyridazine (B8628806) product. nih.govresearchgate.net

DFT calculations allow researchers to map the entire potential energy surface of this pathway, identifying the transition state structures and calculating their associated energy barriers. nih.gov This theoretical insight is critical for understanding how the reaction proceeds and what factors control its speed.

Energy Barriers and Thermodynamic Properties of IEDDA

The kinetics of the IEDDA reaction are a key performance metric for bioorthogonal tools. A lower activation energy (ΔG‡) translates to a faster reaction rate, enabling efficient labeling at low concentrations. acs.org DFT calculations are used to predict these energy barriers with considerable accuracy.

Studies have extensively modeled the IEDDA reaction between various substituted tetrazines and dienophiles. The calculated activation barriers depend significantly on the dienophile's strain and the tetrazine's electronic properties. For instance, the reaction with a highly strained dienophile like TCO exhibits a significantly lower activation barrier compared to less strained alkenes. researchgate.net

Below is a table summarizing representative computational data for IEDDA reactions involving tetrazine derivatives.

| Diene (Tetrazine) | Dienophile | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) |

| 3,6-dimethyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 10.5 | -35.8 |

| 3,6-diphenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 9.8 | -37.1 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 8.2 | -39.4 |

| 3,6-di(trifluoromethyl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 6.9 | -42.1 |

This table presents illustrative data compiled from typical DFT studies on tetrazine reactivity. Actual values can vary based on the computational method and basis set.

Influence of Substituents on Tetrazine Reactivity

The substituents at the 3- and 6-positions of the tetrazine ring have a profound impact on reactivity. nih.gov This is a central theme in the computational investigation of these compounds. For this compound, one position is functionalized with the PEG-amine linker, while the other substituent (e.g., a methyl or aryl group) is critical for tuning the molecule's electronic properties. broadpharm.commedchemexpress.com

Historically, Frontier Molecular Orbital (FMO) theory was used to explain reactivity trends. nih.gov In the IEDDA reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govnih.gov According to FMO theory, electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, reducing the HOMO-LUMO gap and accelerating the reaction. nih.govacs.org This generally holds true; for example, pyridyl-substituted tetrazines are more reactive than methyl- or phenyl-substituted ones. rsc.orgacs.org

However, more sophisticated models, such as the distortion/interaction model, provide a more complete picture. nih.govacs.org This model deconstructs the activation energy into two components:

Distortion Energy : The energy required to deform the tetrazine and the dienophile from their ground-state geometries into the geometries they adopt in the transition state. acs.org

Interaction Energy : The favorable interaction between the two distorted fragments in the transition state. acs.org

Computational studies have revealed that highly reactive tetrazines often benefit from lower distortion energies. nih.gov Electron-withdrawing substituents can destabilize the ground state of the tetrazine, meaning less energy is needed to distort it for the reaction. researchgate.netacs.org In some cases, such as with mono-substituted or asymmetric tetrazines, a lower distortion energy, arising from reduced Pauli repulsion in an asynchronous transition state, is the dominant factor for increased reactivity, rather than FMO interactions. nih.govnih.gov

In Silico Design Principles for Enhanced Performance

In silico methods are not just for explaining observed phenomena; they are powerful predictive tools for designing new molecules with superior properties. The goal is often to enhance reactivity for faster bioconjugation while maintaining or improving stability to prevent degradation before the reaction can occur—a difficult trade-off to manage. acs.orgrsc.org

Rational Design of Optimized Tetrazine Derivatives

Rational design leverages the fundamental understanding gained from DFT studies to propose new molecular architectures. Computational screening allows researchers to evaluate dozens or even hundreds of candidate molecules virtually, saving significant synthetic effort. rsc.org

Key strategies for designing optimized tetrazine derivatives include:

Tuning Electronic Effects : Introducing novel electron-withdrawing groups can lower the LUMO and enhance reactivity. For example, computational screening identified sulfone- and sulfoxide-substituted tetrazines as having an advantageous balance of high reactivity with alkenes while remaining relatively stable against nucleophiles. rsc.orgrsc.org

Minimizing Distortion Energy : Design principles can focus on substituents that lower the energy cost of achieving the transition state geometry. It has been shown that intramolecular repulsive interactions, for instance between the tetrazine ring and a 2-pyridyl substituent, can pre-distort the molecule towards the transition state, accelerating the reaction without compromising stability against hydrolysis. acs.org

Exploiting Secondary Interactions : The distortion/interaction model has revealed that some substituents, like sulfones, can engage in favorable secondary orbital interactions with the dienophile in the transition state, further lowering the activation barrier in a way not predicted by FMO theory alone. rsc.org

Predictive Modeling for Bioconjugation Efficiency

Beyond qualitative design principles, quantitative predictive models are being developed to forecast bioconjugation efficiency. These models aim to correlate calculated molecular properties with experimentally observed reaction rates.

For instance, multivariate linear regression models have been developed that use computationally derived descriptors to predict second-order rate constants for IEDDA reactions. nih.gov These descriptors can include:

Orbital Energies : LUMO and HOMO energies from FMO theory. nih.gov

Distortion/Interaction Energies : Calculated values for the distortion of the reactants and their interaction in the transition state.

Steric and Electronic Parameters : Descriptors that quantify the size and electron-donating/withdrawing nature of substituents.

These predictive models allow for the rapid in silico screening of virtual libraries of tetrazine derivatives. By inputting the structures of novel candidates, researchers can obtain reliable estimates of their reactivity, prioritizing the most promising compounds for synthesis and experimental validation. nih.gov This approach accelerates the development cycle for new bioorthogonal tools like this compound, tailoring them for specific applications that demand exceptional speed and efficiency.

Advanced Analytical and Characterization Methodologies for Tetrazine Peg4 Amine Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools for probing the molecular structure and observing the real-time progress of reactions involving Tetrazine-PEG4-amine hydrochloride.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. ¹H NMR provides detailed information about the chemical environment of protons within the molecule, confirming the presence of the characteristic tetrazine ring, the polyethylene (B3416737) glycol (PEG) linker, and the terminal amine group.

For accurate characterization of PEGylated compounds like this compound, it is crucial to consider the ¹³C satellite peaks in ¹H NMR spectra. Due to the natural abundance of ¹³C (1.1%), the protons attached to a ¹³C atom will have a different chemical shift, appearing as satellite peaks flanking the main proton signal. In large polymers, the integration of these satellite peaks can be significant and, if ignored, can lead to inaccurate quantification of the degree of functionalization. nih.gov Careful integration of both the main and satellite peaks is necessary for precise determination of the PEG chain length and the confirmation of end-group functionalization. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Tetrazine-PEG Conjugate

| Protons | Chemical Shift (δ, ppm) |

| Tetrazine-H | 10.2 - 10.4 |

| PEG backbone (-CH₂CH₂O-) | 3.5 - 3.7 |

| -CH₂- adjacent to Tetrazine | 4.2 - 4.4 |

| -CH₂- adjacent to Amine | 2.8 - 3.0 |

Note: This table presents typical chemical shift ranges for tetrazine-PEG compounds. Actual values for this compound may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Reaction Progress

High-resolution mass spectrometry (HRMS), including techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is essential for confirming the molecular weight of this compound and its reaction products. rsc.org

During the inverse electron demand Diels-Alder (iEDDA) reaction, where the tetrazine moiety reacts with a dienophile (e.g., a trans-cyclooctene), mass spectrometry can be used to monitor the progress of the conjugation. By analyzing samples at different time points, the disappearance of the reactants and the appearance of the desired conjugate can be tracked with high sensitivity and specificity. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is particularly powerful for separating and identifying reactants, intermediates, and the final product, providing a comprehensive picture of the reaction landscape. researchgate.net

UV-Vis Spectroscopy for Kinetic Measurements and Concentration Determination

UV-Vis spectroscopy is a workhorse technique for determining the concentration of this compound and for studying the kinetics of its bioorthogonal reactions. The tetrazine ring possesses a characteristic visible absorption band, typically between 510 and 550 nm, which is responsible for its pinkish or reddish color. broadpharm.comacs.org

The concentration of a solution of this compound can be readily determined by measuring its absorbance at the λmax of this band and applying the Beer-Lambert law. The progress of the iEDDA reaction can be monitored in real-time by following the disappearance of this characteristic absorbance, as the tetrazine ring is consumed and converted into a dihydropyridazine (B8628806), which does not absorb in this region of the spectrum. broadpharm.comrsc.org This allows for the calculation of reaction rates and half-lives. For very fast reactions, stopped-flow spectrophotometry is employed to accurately measure the kinetics. rsc.orgnih.gov

Table 2: Typical Parameters for UV-Vis Kinetic Analysis of a Tetrazine Ligation

| Parameter | Value |

| Wavelength (λ) | ~520 - 540 nm |

| Molar Extinction Coefficient (ε) of Tetrazine | ~300 - 500 M⁻¹cm⁻¹ |

| Solvent | Aqueous buffer (e.g., PBS) or organic solvent |

| Temperature | 25 - 37 °C |

Circular Dichroism for Chiral Conjugate Conformation

When this compound is conjugated to a chiral biomolecule, such as a protein or a peptide, Circular Dichroism (CD) spectroscopy becomes a vital tool for assessing the impact of the conjugation on the biomolecule's secondary and tertiary structure. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. youtube.com

Proteins exhibit characteristic CD spectra in the far-UV region (190-250 nm) that are sensitive to their secondary structure content (α-helix, β-sheet, random coil). By comparing the CD spectrum of the unmodified protein with that of the tetrazine-conjugate, any significant conformational changes induced by the labeling process can be detected. rsc.org Preservation of the native protein structure is often a critical requirement for maintaining its biological activity. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Product Isolation

Chromatographic techniques are fundamental for both the purification of this compound and the analysis of its purity and the separation of reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for purifying its conjugates. conju-probe.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA).

A purity assessment by HPLC involves injecting a sample and analyzing the resulting chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. For preparative HPLC, fractions corresponding to the desired product are collected for subsequent use. Size-exclusion HPLC (SE-HPLC) is another valuable technique, particularly for analyzing bioconjugates, as it separates molecules based on their hydrodynamic volume and can be used to assess the stability of conjugates in biological media. nih.gov

Table 3: Illustrative HPLC Parameters for Purity Analysis of a Tetrazine-PEG Compound

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and ~520 nm |

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Size-Exclusion Chromatography (SEC) for Conjugate Characterization

Size-Exclusion Chromatography (SEC) is an indispensable technique for characterizing the size variants of macromolecules, making it essential for the analysis of this compound conjugates. SEC separates molecules based on their hydrodynamic radius in solution. nih.gov This method is predominantly used to quantify the degree of aggregation, identify fragmentation, and confirm successful conjugation, which all result in size changes. chromatographyonline.comchromatographyonline.com

In the context of a Tetrazine-PEG4-amine conjugate, such as an antibody modified with this linker, SEC can effectively separate the desired monomeric conjugate from high-molecular-weight (HMW) species like aggregates and dimers, as well as low-molecular-weight forms (LMWF) like free linkers or unconjugated antibodies. chromatographyonline.com The presence and quantity of these variants are critical quality attributes that can impact the efficacy and performance of the final product. For complex biotherapeutics, achieving adequate resolution between these different forms is a key objective of method development. chromatographyonline.com Modern ultra-high-performance liquid chromatography (UHPLC) systems, with their low system dispersion, can enhance resolution compared to traditional HPLC systems. nih.gov

Table 1: Typical Parameters for SEC Analysis of Bioconjugates

| Parameter | Description | Example |

| Stationary Phase | Porous silica (B1680970) or polymer-based particles with controlled pore sizes. | Silica-based columns with diol-bonded phases (e.g., Waters ACQUITY UPLC BEH200 SEC). nih.gov |

| Mobile Phase | Aqueous buffer system designed to minimize non-specific interactions. | 100-200 mM Sodium Phosphate, pH 6.8-7.0. nih.gov |

| Flow Rate | Optimized for resolution and run time. | 0.3-2.0 mL/min, depending on column dimensions and particle size. nih.gov |

| Detection | UV absorbance, typically at 214 nm or 280 nm for proteins. | UV Detector. |

| Analytes Measured | Monomer, aggregates (dimers, multimers), and fragments. | Separation of species ranging from <50 kDa to >1000 kDa. chromatographyonline.com |

Capillary Electrophoresis (CE) for Charge Heterogeneity Analysis

This technique is highly valued for its robustness and is accepted by regulatory bodies for the quality control of biopharmaceuticals. nih.govsciex.com For a Tetrazine-PEG4-amine conjugate, CZE can distinguish between unconjugated protein, singly conjugated species, and multiply conjugated species, as the addition of the linker modifies the protein's net charge. The background electrolyte (BGE) composition, including pH and additives, is optimized to achieve the best separation for the specific molecule being analyzed. nih.gov

Table 2: Key Components in CZE for Charge Heterogeneity

| Component | Role | Common Examples |

| Capillary | Fused-silica capillary where separation occurs. | Uncoated or dynamically coated fused-silica. |

| Background Electrolyte (BGE) | Carries the current and controls the electroosmotic flow (EOF). | 400 mM ε-amino-caproic acid (EACA), 2 mM triethylenetetramine (B94423) (TETA), pH 5.7. nih.gov |

| Additives | Modify EOF and reduce analyte-wall interactions. | Hydroxypropyl methyl cellulose (B213188) (HPMC), acetonitrile. nih.gov |

| Detection | UV absorbance at low wavelengths where peptides/proteins absorb. | 214 nm. nih.gov |

| Output | Electropherogram showing peaks corresponding to different charge variants. | Profile of acidic, main, and basic variants. |

Advanced Imaging Techniques for Conjugate Localization in Model Systems

Confocal microscopy is a powerful imaging technique used to visualize the subcellular localization of fluorescently labeled molecules. To study the cellular uptake and trafficking of a this compound conjugate, the conjugate is typically labeled with a fluorescent dye. This can be achieved by reacting the amine group of the linker with an NHS-ester activated fluorophore or by conjugating the tetrazine moiety to a TCO-functionalized dye.

Once the fluorescent conjugate is introduced to cells in culture, confocal microscopy can provide high-resolution, optically sectioned images, effectively removing out-of-focus light. This allows for the precise tracking of the conjugate as it binds to the cell surface, is internalized (often via endocytosis), traffics through various organelles (like endosomes and lysosomes), and potentially reaches its target compartment, such as the cytoplasm or nucleus. researchgate.net Studies have successfully used this method to demonstrate the effective cellular and nuclear internalization of PEG-modified nanobioconjugates in various cell lines. researchgate.net

When this compound is used to functionalize nanomaterials, such as gold nanoparticles or quantum dots, Electron Microscopy (EM) offers unparalleled resolution for visualizing the resulting conjugates. Transmission Electron Microscopy (TEM) can confirm the size and morphology of the core nanoparticle and, in some cases, visualize the layer of conjugated molecules on its surface.

For more detailed surface information, immunoelectron microscopy can be used. Here, a primary antibody specific to the conjugated molecule (e.g., an antibody attached via the tetrazine linker) is introduced, followed by a secondary antibody labeled with an electron-dense particle (like a small gold nanoparticle). This allows for the precise localization and visualization of the Tetrazine-PEG4-amine-mediated conjugate on the surface of the larger nanomaterial, confirming successful and specific attachment.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the complete thermodynamic profile of a biomolecular interaction from a single experiment. nih.gov

In a typical ITC experiment to characterize a Tetrazine-PEG4-amine conjugate, the conjugate (e.g., a tetrazine-modified protein) would be placed in the sample cell, and its binding partner (e.g., a TCO-modified molecule) would be incrementally injected from a syringe. The instrument measures the minute temperature changes that occur upon binding. The resulting data can be analyzed to determine the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov This provides a deep understanding of the forces driving the bioorthogonal reaction or the binding of the final conjugate to its biological target.

Table 3: Thermodynamic Parameters Determined by ITC

| Parameter | Symbol | Information Provided |

| Binding Constant | K_a (or Dissociation Constant, K_D) | The strength of the binding interaction. |

| Stoichiometry | n | The molar ratio of the interacting components in the complex. |